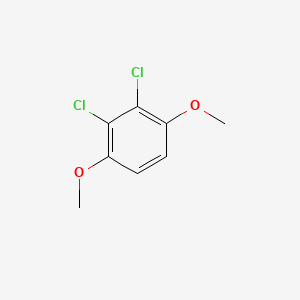
2,3-Dichloro-1,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-1,4-dimethoxybenzene is an aromatic compound characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,4-dimethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-1,4-dimethoxybenzene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of a protic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Chlorination using chlorine gas and iron(III) chloride as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dichloro-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1,4-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s chlorine and methoxy groups influence its reactivity and the positions at which it undergoes substitution. The pathways involved include the formation of reactive intermediates, such as benzenonium ions, which facilitate further chemical transformations .
Comparison with Similar Compounds
- 2-Chloro-1,4-dimethoxybenzene
- 2,5-Dichloro-1,4-dimethoxybenzene
- 2,3-Dichloro-1,4-dihydroxybenzene
Comparison: 2,3-Dichloro-1,4-dimethoxybenzene is unique due to the specific positions of its chlorine and methoxy groups, which influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic applications .
Properties
CAS No. |
39542-66-0 |
|---|---|
Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2,3-dichloro-1,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
InChI Key |
RXMUZGFBYAIFMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


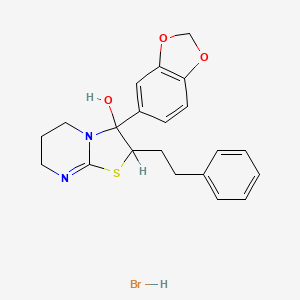
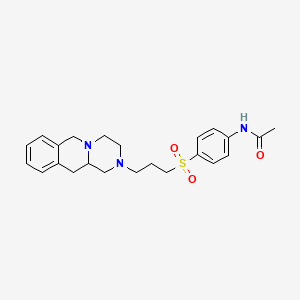
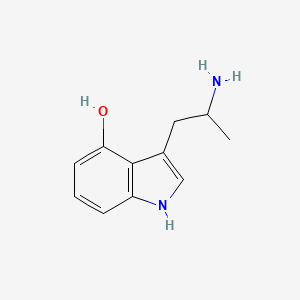


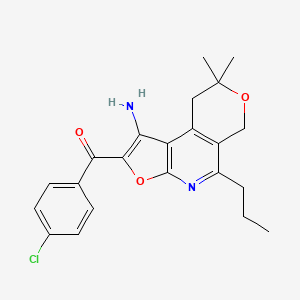
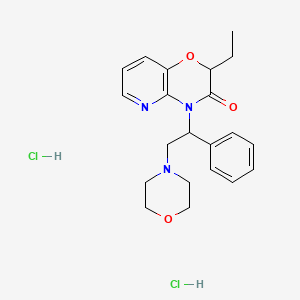

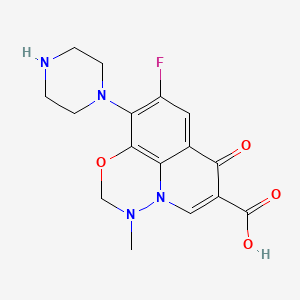
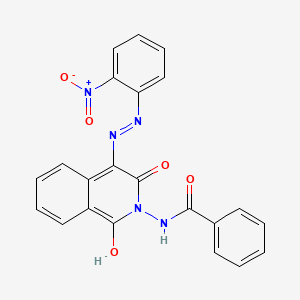
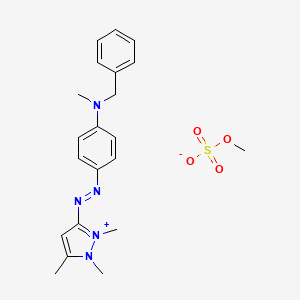
![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)

